Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide
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Overview
Description
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide is an organophosphorus compound with the molecular formula C25H20F2P·Br It is a bromide salt of a phosphonium cation, characterized by the presence of a [(2,5-difluorophenyl)methyl] group attached to a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method is the reaction of triphenylphosphine with [(2,5-difluorophenyl)methyl] bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium cation may be oxidized or reduced under specific conditions.
Addition Reactions: The compound can react with electrophiles or nucleophiles, leading to the addition of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in polar organic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different phosphonium salts, while oxidation reactions may produce phosphine oxides .
Scientific Research Applications
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and the preparation of phosphonium ylides.
Biology: The compound is studied for its potential biological activity, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide involves its interaction with molecular targets and pathways. The phosphonium cation can interact with nucleophilic sites on biological molecules, leading to various biochemical effects. The [(2,5-difluorophenyl)methyl] group may also contribute to the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide can be compared with other similar compounds, such as:
Properties
CAS No. |
159418-50-5 |
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Molecular Formula |
C25H20BrF2P |
Molecular Weight |
469.3 g/mol |
IUPAC Name |
(2,5-difluorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20F2P.BrH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
InChI Key |
KZKHNHYRNJXRSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)F)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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